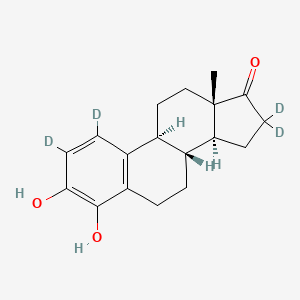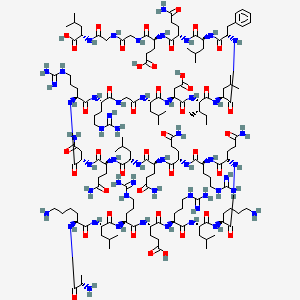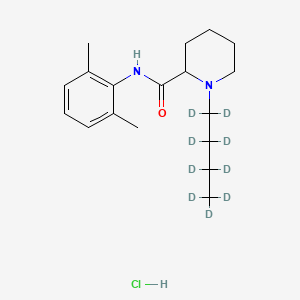
Bupivacaine-d9 Hydrochloride
Übersicht
Beschreibung
Bupivacaine-d9 Hydrochloride is the labelled analogue of Bupivacaine . Bupivacaine is a medication used to decrease feeling in a specific area . It is a potent local anesthetic with unique characteristics from the amide group of local anesthetics . Local anesthetics are used in regional anesthesia, epidural anesthesia, spinal anesthesia, and local infiltration .
Molecular Structure Analysis
The molecular formula of Bupivacaine-d9 Hydrochloride is C18H29ClN2O . The structure includes an aromatic ring, a connecting group which is an amide, and an ionizable amine group . The exact mass is 333.2533320 g/mol .Physical And Chemical Properties Analysis
Bupivacaine-d9 Hydrochloride has a molecular weight of 333.9 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It has 5 rotatable bonds . The topological polar surface area is 32.3 Ų . The heavy atom count is 22 . The complexity is 321 .Wissenschaftliche Forschungsanwendungen
Optimization of Synthesis Process
Bupivacaine Hydrochloride has been the subject of extensive research to optimize and improve its synthesis process . This includes the development of a novel high-performance liquid chromatography (HPLC) analysis method . The optimized process offers the advantages of simple operation, greenness, safety, controllable quality, and cost-effectiveness .
Industrial-Scale Production
The improved synthesis process of Bupivacaine Hydrochloride has been applied to industrial-scale production . This process provides reliable technical support for the industrial-scale production of Bupivacaine Hydrochloride .
Pain Management
Bupivacaine Hydrochloride is widely used in pain management, particularly for postoperative pain . It has been shown to be effective in relieving postoperative pain over 24 hours in a rat model .
Sustained Release for Prolonged Pain Relief
Research has been conducted to develop osmotically balanced, large unilamellar liposomes that enable sustained Bupivacaine release for prolonged pain relief . This has the potential to extend the analgesic effects of Bupivacaine .
Local Anesthetic
Bupivacaine Hydrochloride is a local anesthetic that has gained popularity due to its convenient application, safety, and low cost . It is used in various modalities for postoperative pain control .
Entrapment Efficiency in Nanoemulsion
The entrapment efficiency (EE) and loading capacity of Bupivacaine Hydrochloride in nanoemulsion have been measured . This research could lead to new methods of drug delivery.
Wirkmechanismus
Target of Action
Bupivacaine-d9 Hydrochloride, a deuterated compound of Bupivacaine, primarily targets sodium ion channels on neuronal cell membranes . It also has an effect on NMDA receptors and L-calcium and potassium channels . These targets play a crucial role in the generation and conduction of nerve impulses, which are critical for pain sensation.
Mode of Action
Bupivacaine-d9 Hydrochloride operates by inhibiting sodium ion channels on neuronal cell membranes, thus blocking the generation and conduction of nerve impulses . This results in a loss of sensation, providing localized anesthesia . It also affects the activity of NMDA receptors .
Biochemical Pathways
The primary biochemical pathway affected by Bupivacaine-d9 Hydrochloride is the sodium-potassium pump mechanism. By blocking sodium ion channels, it disrupts the normal function of this pump, leading to a decrease in the membrane’s permeability to sodium ions . This results in inhibition of depolarization, effectively blocking the conduction of nerve impulses .
Pharmacokinetics
Bupivacaine-d9 Hydrochloride exhibits bimodal kinetics with rapid uptake observed during the first few hours and prolonged release through 96 hours after administration . It is metabolized in the liver, forming a metabolite called pipecoloxylidine (PPX) . Approximately 6% of the drug is excreted unchanged in the urine . The clearance rate varies, with infants having a clearance rate of 7.1 ± 3.2 mL/kg/minute and children having a rate of 10 ± 0.7 mL/kg/minute .
Result of Action
The primary result of Bupivacaine-d9 Hydrochloride’s action is the blockade of nerve impulse generation and conduction , leading to local or regional anesthesia . This makes it useful for a variety of superficial and invasive procedures, including surgery, dental and oral surgery procedures, diagnostic and therapeutic procedures, and obstetrical procedures .
Safety and Hazards
When handling Bupivacaine-d9 Hydrochloride, one should avoid dust formation, breathing vapours, mist or gas, and ensure adequate ventilation . It is also advised to avoid contact with skin, eyes, or clothing . Protective gloves, protective clothing, eye protection, and face protection should be worn .
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)piperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/i1D3,4D2,5D2,12D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEYLFHKZGLBNX-WXBJMGRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747233 | |
| Record name | 1-(~2~H_9_)Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bupivacaine-d9 Hydrochloride | |
CAS RN |
1286973-34-9 | |
| Record name | 1-(~2~H_9_)Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



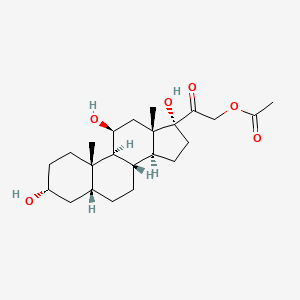
![2h-Isoxazolo[5,4-d]azonine](/img/structure/B588433.png)
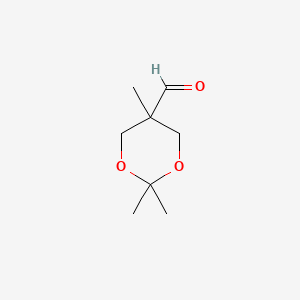



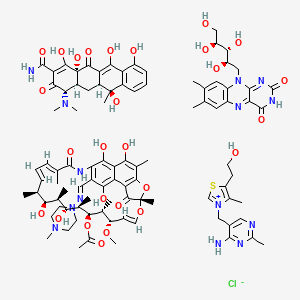
![(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588440.png)
